2,5-Anhydro-D-glucitol-1,6-bis-(dibenzylphosphate)
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Anhydro-D-glucitol-1,6-bis-(dibenzylphosphate) involves the reaction of 2,5-Anhydro-D-glucitol with dibenzyl phosphate under specific conditions. The reaction typically requires a solvent such as dichloromethane or ethyl acetate and is carried out at low temperatures to ensure the stability of the product .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2,5-Anhydro-D-glucitol-1,6-bis-(dibenzylphosphate) can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group in the compound with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different phosphorylated derivatives, while reduction could lead to the formation of simpler sugar alcohols .
Scientific Research Applications
2,5-Anhydro-D-glucitol-1,6-bis-(dibenzylphosphate) has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and studies.
Biology: The compound acts as an alpha-glucosidase inhibitor, which helps in controlling blood glucose levels.
Mechanism of Action
The mechanism of action of 2,5-Anhydro-D-glucitol-1,6-bis-(dibenzylphosphate) involves its role as an alpha-glucosidase inhibitor. By inhibiting this enzyme, the compound reduces the breakdown of carbohydrates into glucose, thereby controlling postprandial hyperglycemia. This mechanism is particularly beneficial for diabetic patients. Additionally, the compound exhibits anti-inflammatory and antioxidant properties, which contribute to its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2,5-Anhydro-D-glucitol-1,6-diphosphate: Acts as a moderate stimulant of yeast pyruvate kinase and serves as an analog to 2,5-anhydro-D-mannitol 1,6-bisphosphate.
2,5-Anhydro-D-mannitol 1,6-bisphosphate: A potent allosteric activator of pyruvate kinase.
Uniqueness
2,5-Anhydro-D-glucitol-1,6-bis-(dibenzylphosphate) is unique due to its dual role as an alpha-glucosidase inhibitor and its anti-inflammatory and antioxidant properties. These characteristics make it a valuable compound for managing diabetes and its complications, setting it apart from other similar compounds.
Properties
Molecular Formula |
C34H38O11P2 |
---|---|
Molecular Weight |
684.6 g/mol |
IUPAC Name |
dibenzyl [5-[bis(phenylmethoxy)phosphoryloxymethyl]-3,4-dihydroxyoxolan-2-yl]methyl phosphate |
InChI |
InChI=1S/C34H38O11P2/c35-33-31(25-43-46(37,39-21-27-13-5-1-6-14-27)40-22-28-15-7-2-8-16-28)45-32(34(33)36)26-44-47(38,41-23-29-17-9-3-10-18-29)42-24-30-19-11-4-12-20-30/h1-20,31-36H,21-26H2 |
InChI Key |
WDFLDGLHRHVJCE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COP(=O)(OCC2C(C(C(O2)COP(=O)(OCC3=CC=CC=C3)OCC4=CC=CC=C4)O)O)OCC5=CC=CC=C5 |
Origin of Product |
United States |
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